3-Aminohex-5-ynoic acid
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Overview
Description
3-Aminohex-5-ynoic acid, also known as γ-acetylenic GABA, is a compound with the molecular formula C6H9NO2. It is a derivative of γ-aminobutyric acid (GABA) and features an alkyne group, which makes it a unique and reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminohex-5-ynoic acid typically involves the use of starting materials such as 5-hexynoic acid and ammonia. One common method includes the following steps:
Alkylation: 5-Hexynoic acid is treated with a suitable alkylating agent to introduce the amino group.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Aminohex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used under mild conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Amides, esters.
Scientific Research Applications
3-Aminohex-5-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a potent inhibitor of GABA-transaminase, an enzyme involved in the metabolism of GABA.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and tardive dyskinesia.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of 3-Aminohex-5-ynoic acid involves the inhibition of GABA-transaminase (GABA-T). By inhibiting this enzyme, the compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is beneficial in conditions where increased GABAergic activity is desired, such as in the treatment of epilepsy .
Comparison with Similar Compounds
4-Aminohex-5-enoic acid (Vigabatrin): Another GABA-T inhibitor used in the treatment of epilepsy.
Gabaculine (5-Amino-1,3-cyclohexadienyl carboxylic acid): A potent inhibitor of GABA-T and ornithine aminotransferase (OAT).
Uniqueness: 3-Aminohex-5-ynoic acid is unique due to its alkyne group, which imparts high reactivity and allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-aminohex-5-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFMCQGMVSIJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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